Metyrapol

Description

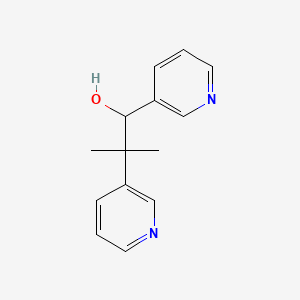

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2-dipyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10,13,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFNHFXLQJLFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938007 | |

| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-42-1 | |

| Record name | Metyrapol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Transformation and Metabolic Fate of Metyrapol

Enzymatic Pathways of Metyrapone (B1676538) to Metyrapol Conversion

The conversion of metyrapone to this compound is an enzymatic reduction. This process is mediated by enzymes belonging to the aldo-keto reductase superfamily. nih.gov

Characterization of Aldo-Keto Reductase Activity in this compound Formation

Studies have characterized the involvement of aldo-keto reductases in the formation of this compound from metyrapone. These enzymes are widely distributed in tissues and exhibit broad substrate specificities. researchgate.net In rodents, this compound formation has been attributed to aldo-keto reductases in liver, kidney, and adrenal gland subcellular fractions. nih.gov Cytosolic and microsomal enzymes involved in metyrapone reduction have been distinguished based on their sensitivity to inhibitors like phenobarbitone and quercitrin, classifying them as aldehyde and ketone reductases within the aldo-keto reductase family. nih.gov Immunological studies have also revealed homologies between metyrapone reductases in liver microsomes across different species and in kidney and adrenal gland microsomes from guinea pigs, although variations exist in other tissues and species. nih.gov Research suggests that hydroxysteroid dehydrogenases present in these subcellular fractions may form a structurally and functionally related enzyme family involved in this reduction. nih.gov In vitro studies using rat hepatic soluble enzymes have shown the formation of this compound from metyrapone in the presence of an NADPH-regenerating system. nih.gov

Stereoselective Metabolism and Enantiomeric this compound Formation

The reduction of metyrapone to this compound results in the formation of a chiral center, leading to the existence of two enantiomers: (-)-metyrapol and (+)-metyrapol. The metabolic conversion of metyrapone to this compound has been shown to be stereoselective. researchgate.netresearchgate.netnih.govjst.go.jpnih.gov Studies in rats have indicated a product-stereoselective reductive metabolism of metyrapone. nih.govjst.go.jpresearchgate.net Analysis of rat plasma after intravenous administration of metyrapone revealed an AUC ratio of approximately 3:1 for (-)-metyrapol to (+)-metyrapol. nih.govjst.go.jp The interconversion between the (-)- and (+)-enantiomers of this compound is considered negligible, and the reverse reaction from this compound back to metyrapone is insignificant. nih.govjst.go.jp While the reduction is enantiospecific, the individual enantiomers of this compound have shown similar inhibitory activity on rat adrenal steroid 11β-hydroxylase in vitro. nih.govjst.go.jp However, initial observations in human volunteers have suggested inter-individual differences in the extent and enantiospecificity of this reduction, with one study noting a pronounced enantiospecificity favoring (+)-metyrapol over (-)-metyrapol in a female subject, in contrast to negligible enantiospecificity in male subjects. researchgate.net

In Vivo and In Vitro Metabolic Studies of this compound

In vivo and in vitro studies have provided insights into the metabolism and fate of this compound. Following administration of metyrapone, this compound is rapidly formed and is present in plasma at concentrations that can be higher than those of the parent drug. mims.comdrugbank.comavensonline.org this compound is considered an active metabolite and contributes to the pharmacological effects observed with metyrapone administration. nih.govmims.comdrugbank.com Both metyrapone and this compound undergo glucuronide conjugation, a key phase II metabolic pathway, which aids in their elimination. nih.govmims.comdrugbank.com

In humans, after oral administration of metyrapone, a significant portion of the dose is excreted in the urine as this compound, primarily in conjugated form. mims.comdrugbank.comaap.org For instance, one study reported that approximately 38.5% of an administered dose was excreted as this compound (with about 91.9% as glucuronide conjugate) within 72 hours. drugbank.com this compound generally has a longer elimination half-life in plasma compared to metyrapone. mims.comdrugbank.comaap.orgnih.govesteve.com

In vitro studies, including those using hepatic microsomes and other subcellular fractions, have been instrumental in characterizing the enzymes responsible for this compound formation and its further metabolism. avensonline.orgnih.govadmescope.com These studies have confirmed the importance of reductive enzymes, particularly aldo-keto reductases and potentially 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in the conversion of metyrapone to this compound. avensonline.orgnih.gov Furthermore, in vitro methods are utilized to study metabolite identification and profiling, as well as to assess metabolic stability and enzyme phenotyping. nih.govadmescope.com

Data from metabolic studies highlight the dynamic interplay between metyrapone and its active metabolite, this compound, and their subsequent conjugation and excretion. The stereoselective nature of this compound formation adds another layer of complexity to understanding the pharmacokinetics and pharmacodynamics of metyrapone.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Metyrapone | 4174 |

| This compound | 161210 |

Data Table Example (Illustrative, based on search results)

| Species | Tissue/Fraction | Enzyme Activity (this compound Formation) | Inhibitor Sensitivity (Example) | Stereoselectivity (Ratio +/-) |

| Rat | Liver Microsomes | High | Phenobarbitone (Inhibitory) | Not specified in source |

| Rat | Liver Cytosol | Present | Quercitrin (Inhibitory) | Not specified in source |

| Rat | Plasma | N/A (Metabolite measured) | N/A | Approx. 1:3 (+/-) nih.govjst.go.jp |

| Human | Plasma | N/A (Metabolite measured) | N/A | Variable, potential enantiospecificity researchgate.net |

Pharmacological and Physiological Impact of Metyrapol

Metyrapol as a Functionally Active Metabolite of Metyrapone (B1676538)

Metyrapone, a pyridine (B92270) derivative, is a known inhibitor of adrenal corticosteroid synthesis. Following oral administration, metyrapone undergoes significant biotransformation in the liver, primarily through the reduction of its ketone group to form this compound, an active alcohol metabolite. drugbank.comnih.govesteve.comfda.govmims.comfda.gov This metabolic conversion is a major pathway for metyrapone. drugbank.comnih.govmims.comfda.gov

Investigation of this compound's Direct Enzyme Inhibition Profile

This compound's pharmacological activity stems from its ability to inhibit specific enzymes within the steroidogenesis pathway. Research has focused on characterizing its inhibitory effects, particularly on the cytochrome P450 enzymes involved in cortisol and aldosterone (B195564) synthesis.

Inhibition of 11β-Hydroxylase (CYP11B1) by this compound and its Enantiomers

A key target of metyrapone and its metabolite this compound is 11β-hydroxylase (CYP11B1). researchgate.netresearchgate.netwikipedia.orgmzsr.skresearchgate.netpatsnap.comchl.co.nz This mitochondrial enzyme is crucial for the final step in cortisol synthesis, catalyzing the conversion of 11-deoxycortisol to cortisol. researchgate.netmzsr.skpatsnap.comchl.co.nz this compound has been found to be equally as potent as metyrapone in inhibiting steroid 11β-hydroxylase activity. researchgate.netnih.gov

Effects on Aldosterone Synthase (CYP11B2) Activity

In addition to CYP11B1, metyrapone and its active metabolite this compound also inhibit aldosterone synthase (CYP11B2). researchgate.netresearchgate.netwikipedia.orgresearchgate.net CYP11B2 is another mitochondrial cytochrome P450 enzyme involved in steroidogenesis, specifically in the synthesis of aldosterone from 11-deoxycorticosterone. researchgate.netwikipedia.org The inhibition of CYP11B2 by this compound contributes to the suppression of aldosterone production. nih.govwikipedia.org Both metyrapone and this compound have been shown to dose-dependently inhibit these two highly homologous isoforms of 11-hydroxylase, CYP11B1 and CYP11B2. researchgate.netresearchgate.net

Here is a summary of the enzyme inhibition by this compound:

| Enzyme | Effect of this compound Inhibition |

| 11β-Hydroxylase (CYP11B1) | Decreased Cortisol Production |

| Aldosterone Synthase (CYP11B2) | Decreased Aldosterone Production |

Contribution of this compound to Overall Hormonal Axis Modulation

The enzyme inhibition profile of this compound has significant downstream effects on the endocrine system, particularly on the HPA axis and the levels of steroid precursors.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics

The HPA axis is a complex neuroendocrine system that regulates the body's stress response and various physiological processes through the coordinated release of hormones, including cortisol. nih.gov Cortisol exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. nih.govfda.govresearchgate.netpatsnap.com

Influence on Related Steroid Precursor Levels (e.g., 11-deoxycortisol)

The inhibition of 11β-hydroxylase by this compound and metyrapone leads to a marked increase in the adrenocortical secretion and plasma levels of their immediate precursors. drugbank.comnih.govfda.govmedsafe.govt.nz The most notable of these is 11-deoxycortisol (also known as compound S), the substrate for CYP11B1. researchgate.netnih.govmzsr.skpatsnap.comchl.co.nztestcatalog.org As cortisol production is blocked, 11-deoxycortisol accumulates. researchgate.netnih.govmzsr.skpatsnap.comchl.co.nztestcatalog.org

The increase in 11-deoxycortisol levels is a direct consequence of the enzymatic inhibition and the subsequent ACTH stimulation. drugbank.comnih.govfda.govmedsafe.govt.nzpatsnap.com This elevation in 11-deoxycortisol is a key indicator of the pharmacological effect of metyrapone and its active metabolite this compound on the steroid synthesis pathway. drugbank.comnih.govfda.govmims.commedsafe.govt.nzchl.co.nztestcatalog.org Measuring 11-deoxycortisol levels is a standard method for assessing the response to metyrapone. medsafe.govt.nzchl.co.nztestcatalog.org Other steroid precursors, such as 11-deoxycorticosterone, may also increase due to the inhibition of enzymes in the pathway. drugbank.comnih.govfda.govresearchgate.net

Here is a representation of the impact on steroid precursor levels:

| Steroid Precursor | Change in Level | Reason |

| 11-deoxycortisol | Increase | Accumulation due to CYP11B1 inhibition |

| 11-deoxycorticosterone | Increase | Accumulation due to CYP11B2 inhibition |

Analytical Methodologies and Characterization of Metyrapol

Advanced Chromatographic and Spectrometric Techniques for Metyrapol Analysis

Chromatographic techniques, notably High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of this compound and its related compounds. Coupled with sensitive detection methods like mass spectrometry, these techniques enable accurate identification and quantification.

Chiral Separation Techniques for this compound Enantiomers

This compound possesses a chiral center, leading to the existence of enantiomers. The stereoselective analysis of these enantiomers is crucial for understanding their individual behaviors and activities. Chiral separation is typically achieved using HPLC with specialized chiral stationary phases (CSPs).

One approach involves the use of a system comprising a restricted access media (RAM) bovine serum albumin (BSA) octyl column coupled to an amylose (B160209) tris(3,5-dimethoxyphenylcarbamate) chiral column. This setup allows for direct injection of plasma samples, with plasma proteins initially eluted using water. Subsequently, a mobile phase of acetonitrile-water (30:70 v/v) is employed for the separation and analysis of this compound enantiomers and metyrapone (B1676538), detected by UV at 260 nm. The total analysis time for this method is approximately 32 minutes. ijprajournal.comnih.gov Calibration curves for each enantiomer and metyrapone demonstrate linearity over specific concentration ranges. nih.gov

Another reported HPLC method for the stereoselective analysis of this compound enantiomers in rat plasma also utilizes a chiral column. researchgate.netnih.govjst.go.jp Polysaccharide-based chiral separation columns are generally popular for enantiomer separations in liquid chromatography. tandfonline.comymc.co.jp Achieving effective chiral separation often requires careful selection of the chiral column and optimization of mobile phase conditions. ymc.co.jp Studies have explored the use of polysaccharide-based columns, such as those derived from amylose or cellulose, in various elution modes, including reversed-phase, for the simultaneous analysis of this compound enantiomers and metyrapone. tandfonline.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely applied for the quantification of this compound, particularly in biological matrices. This method offers high sensitivity and selectivity, essential for analyzing compounds in complex samples.

LC-MS/MS methods have been developed and validated for the simultaneous quantification of metyrapone and its metabolite this compound in human plasma. researchgate.netnih.gov These methods often involve protein precipitation as a sample pretreatment step. researchgate.netnih.gov Chromatographic separation is typically performed using suitable analytical columns, such as HILIC columns, with isocratic elution. researchgate.netnih.gov Detection and quantification are carried out using triple quadrupole mass spectrometry, monitoring specific mass transitions for this compound and an internal standard. mdpi.commdpi.com

Validation of LC-MS/MS methods for this compound quantification involves assessing parameters such as linearity, precision, accuracy, matrix effect, and extraction recovery. researchgate.netnih.gov For instance, a validated LC-MS/MS method for metyrapone and osilodrostat (B612234) in human plasma demonstrated linearity over a range of 2.5 to 1250 ng/mL for metyrapone, with good intra- and inter-assay precision and accuracy. researchgate.netnih.gov The method also evaluated matrix effect and extraction recovery, which were within acceptable ranges. researchgate.netnih.gov

LC-MS/MS is also utilized for the analysis of metyrapone and its metabolites, including this compound, in biological fluids like microsomal incubates, urine, and blood, often following extraction procedures. nih.gov

Method Development for this compound Detection in Complex Biological Matrices

Developing analytical methods for detecting and quantifying this compound in complex biological matrices such as plasma and urine presents unique challenges due to the presence of numerous endogenous compounds that can interfere with the analysis.

Sample preparation is a critical step in the analysis of this compound in biological matrices to remove interfering substances and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. japsonline.comgerstelus.com Protein precipitation is another rapid and non-specific method used for sample cleanup in bioanalytical methods. gerstelus.commedipharmsai.com

Direct injection methods coupled with multidimensional chromatography have also been developed for the determination of this compound enantiomers and metyrapone in human plasma, minimizing sample preparation steps while utilizing column switching to handle the complexity of the matrix. nih.gov

Matrix effects, such as ion suppression or enhancement, can impact the accuracy and sensitivity of LC-MS/MS analysis in biological matrices. medipharmsai.com These effects are caused by co-eluting matrix components interfering with the ionization of the analyte. medipharmsai.com Method development involves evaluating and minimizing matrix effects through appropriate sample preparation and chromatographic conditions. medipharmsai.com The use of internal standards, particularly stable isotopically labeled analogues, is crucial for compensating for matrix effects and ensuring accurate quantification. medipharmsai.com

Validation of methods for biological matrices includes assessing parameters like selectivity, linearity, precision, accuracy, recovery, and matrix effect to ensure the method's reliability and suitability for the intended application. researchgate.netnih.govmdpi.commdpi.com

Data Tables:

Table 1: Summary of Chiral Separation Parameters for this compound Enantiomers

| Column Type | Mobile Phase | Detection | Analysis Time (approx.) | Matrix | Reference |

|---|---|---|---|---|---|

| RAM BSA octyl + Amylose tris(3,5-dimethoxyphenylcarbamate) chiral | Water then Acetonitrile-Water (30:70 v/v) | UV (260 nm) | 32 minutes | Human Plasma | ijprajournal.comnih.gov |

| Chiral Column (Polysaccharide-based) | Not explicitly specified | HPLC | Not explicitly specified | Rat Plasma | researchgate.netnih.govjst.go.jp |

Table 2: Representative LC-MS/MS Quantification Parameters for this compound

| Sample Preparation | Analytical Column | Elution Mode | Detection | Linear Range (Metyrapone) | Matrix | Reference |

|---|---|---|---|---|---|---|

| Protein Precipitation | Kinetex® HILIC | Isocratic | LC-MS/MS | 2.5 - 1250 ng/mL | Human Plasma | researchgate.netnih.gov |

Detailed Research Findings:

Studies on the stereoselective reductive metabolism of metyrapone in rats using an HPLC method with a chiral column showed an AUC ratio of (-)- and (+)-metyrapol of approximately 3:1 in rat plasma after intravenous administration of metyrapone. researchgate.netnih.govjst.go.jp

Interconversion between the this compound enantiomers was found to be negligible, and the reverse reaction from this compound back to metyrapone was insignificant in rats. researchgate.netnih.govjst.go.jp

A validated LC-MS/MS method for metyrapone and osilodrostat in human plasma reported intra- and inter-assay precisions of less than 7.2% and accuracy ranging from 95.9% to 114.9%. researchgate.netnih.gov The IS-normalized matrix effect ranged from 107.0% to 123.0% for metyrapone, and IS-normalized extraction recovery ranged from 87.0% to 101.0%. researchgate.netnih.gov

Research on Metyrapol in Diverse Biological Systems

Human Pharmacokinetics and Systemic Disposition of Metyrapol

The study of this compound's pharmacokinetics in humans focuses on how the compound is distributed within the body and subsequently eliminated.

Distribution and Elimination Kinetics

Metyrapone (B1676538) is rapidly absorbed following oral administration, with peak plasma concentrations typically observed around 1 hour after dosing. nih.govwikipedia.orgwikipedia.orgnih.gov Metyrapone undergoes significant metabolism in the liver, with the primary biotransformation being the reduction of its ketone group to form this compound, an active alcohol metabolite. nih.govwikipedia.orgwikipedia.orgnih.govmims.com Both metyrapone and this compound are subject to conjugation with glucuronide, a process that facilitates their excretion from the body. nih.govwikipedia.orgwikipedia.orgnih.govmims.com

The elimination of this compound is slower than that of its parent compound. The mean terminal elimination half-life for metyrapone is approximately 1.9 hours (± 0.7 hours), while that of this compound is longer, around 4 hours. nih.govwikipedia.orgwikipedia.orgnih.gov This difference in half-life results in this compound persisting in the plasma for a longer duration than metyrapone. Approximately eight hours after a single oral dose of metyrapone, the ratio of metyrapone to this compound in plasma is reported to be approximately 1:1.5. nih.govwikipedia.orgwikipedia.orgnih.govuni.luwikipedia.orgfishersci.ca

Excretion of this compound and its conjugates primarily occurs via the urine. Following the administration of a total dosage of 4.5 g of metyrapone (administered as 750 mg every 4 hours), an average of 5.3% of the total dose was excreted in the urine as unchanged metyrapone within 72 hours after the first dose. wikipedia.orgnih.govnih.govuni.luwikipedia.orgfishersci.camassbank.eu This excreted metyrapone was found to be 9.2% in free form and 90.8% conjugated with glucuronic acid. nih.govuni.luwikipedia.orgfishersci.camassbank.eu In contrast, a significantly larger proportion of the dose was excreted as this compound, with an average of 38.5% of the total dose found in the urine as this compound within the same 72-hour period. wikipedia.orgnih.govnih.govuni.luwikipedia.orgfishersci.camassbank.eu Of the excreted this compound, 8.1% was in free form and 91.9% was conjugated with glucuronic acid. nih.govuni.luwikipedia.orgfishersci.camassbank.eu

The elimination kinetics of most drugs, including likely this compound based on its reported half-life, follow a first-order process. mims.comnih.gov This means that the rate of elimination is proportional to the concentration of the drug in the plasma. mims.comnih.gov

| Compound | Mean Terminal Elimination Half-life (hours) | Percentage of Total Dose Excreted in Urine (within 72 hours) | Free Form in Urine (%) | Glucuronidated Form in Urine (%) |

|---|---|---|---|---|

| Metyrapone | 1.9 ± 0.7 nih.govwikipedia.orgwikipedia.orgnih.gov | 5.3% wikipedia.orgnih.govnih.govuni.luwikipedia.orgfishersci.camassbank.eu | 9.2% nih.govuni.luwikipedia.orgfishersci.camassbank.eu | 90.8% nih.govuni.luwikipedia.orgfishersci.camassbank.eu |

| This compound | ~4 nih.govwikipedia.orgwikipedia.orgnih.gov | 38.5% wikipedia.orgnih.govnih.govuni.luwikipedia.orgfishersci.camassbank.eu | 8.1% nih.govuni.luwikipedia.orgfishersci.camassbank.eu | 91.9% nih.govuni.luwikipedia.orgfishersci.camassbank.eu |

Transplacental and Lactational Transfer of this compound

Studies have demonstrated the transplacental passage of metyrapone in both humans and animals. nih.govwikipedia.orgwikipedia.orgnih.govuni.luwikipedia.orgfishersci.camassbank.eumims.com This transfer indicates that a fetus can be exposed to the compound during pregnancy. Metyrapone has been shown to have the potential to impair the biosynthesis of fetal and placental steroids. nih.govwikipedia.orgwikipedia.org A case study specifically investigated the transfer of metyrapone across the human placenta by measuring its concentrations in maternal and umbilical cord blood samples. wikipedia.orgnih.gov The findings indicated that fetal venous metyrapone levels were similar to maternal venous concentrations, while fetal arterial cord concentrations were approximately 60% of the fetal venous cord concentrations, providing direct evidence of significant placental transfer in humans. wikipedia.orgnih.gov

This compound, the active metabolite of metyrapone, is also present in human milk. nih.govwikipedia.orgwikipedia.orgnih.govcenmed.comwikipedia.org Limited data from published case series and reports suggest that the amounts of metyrapone and this compound in breast milk are generally very small and are considered unlikely to pose a significant risk to a breastfed infant. cenmed.comwikipedia.org Strategies such as avoiding nursing for 2 to 2.5 hours after each dose have been suggested to markedly decrease infant exposure to the compounds via breast milk. cenmed.comwikipedia.org

Fetal and Neonatal Exposure Studies to this compound

Fetal exposure to metyrapone has been confirmed to occur in humans, and this exposure may lead to the suppression of fetal cortisol production. wikipedia.orgnih.gov Several published reports have documented instances of low cortisol levels observed at birth in infants whose mothers received chronic metyrapone therapy during pregnancy. nih.govwikipedia.orgwikipedia.orguni.luwikipedia.orgfishersci.camassbank.eumims.com

One case study provided further insight into neonatal exposure, reporting suboptimal neonatal cortisol levels on the third day of life in an infant exposed to metyrapone in utero. wikipedia.org However, despite these biochemical findings, the infant did not exhibit any clinical signs of adrenal insufficiency and did not require glucocorticoid administration. wikipedia.org Due to the potential for transient low cortisol levels in neonates exposed to metyrapone in utero, monitoring of neonatal cortisol and electrolyte levels at birth and throughout the first week of life is recommended. uni.luwikipedia.orgfishersci.ca

This compound Metabolism in Animal Models (e.g., Rodents)

Research in animal models, particularly rodents, has provided valuable information regarding the metabolism of metyrapone to this compound. In male Wistar rats, metyrapone is reduced to this compound. fishersci.canih.gov Following oral administration of metyrapone to rats, this compound has been identified as the major metabolite in plasma, with its concentration remaining higher than that of the parent compound over time. fishersci.canih.gov

The enzymatic pathways involved in the reduction of metyrapone to this compound have been investigated in rat liver. Studies using rat liver microsomal and mitochondrial fractions have shown that the reductive activity is substantially inhibited by an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suggesting that this enzyme likely plays a significant role in this compound formation in rats. fishersci.canih.gov Interestingly, in contrast to human liver cytosolic fractions where carbonyl reductase is implicated, the activity in rat liver cytosolic fractions was not inhibited by a carbonyl reductase inhibitor, highlighting potential species differences in the contributing enzymes. fishersci.ca

Further studies in rats have revealed that the reductive metabolism of metyrapone is product-stereoselective. bidd.groupnih.govguidetopharmacology.org Following intravenous administration of metyrapone, the ratio of (-)-metyrapol to (+)-metyrapol in rat plasma, based on the area under the concentration-time curve (AUC), was approximately 3:1. bidd.groupnih.govguidetopharmacology.org Investigations into the interconversion between the this compound enantiomers and the reverse reaction from this compound back to metyrapone in rats indicated that these processes were insignificant. bidd.groupguidetopharmacology.org

Microbial Metabolism and Biotransformation of Metyrapone to this compound (e.g., Streptomyces cinnamonensis)

Beyond mammalian systems, the biotransformation of metyrapone to this compound has also been observed in microorganisms. Specifically, in submerged cultures of Streptomyces cinnamonensis, the addition of metyrapone, a known cytochrome P-450 inhibitor, results in its simultaneous reduction to this compound. sigmaaldrich.comnih.govcenmed.com

Advanced Research Directions and Future Perspectives on Metyrapol

Elucidation of Metyrapol's Comprehensive Biochemical Interactions

Research into this compound's biochemical interactions is aimed at fully characterizing its activity beyond its known role as a metabolite of a CYP11B1 inhibitor. While this compound is recognized as an active metabolite that inhibits steroid 11β-hydroxylase, similar to metyrapone (B1676538), further research is needed to fully elucidate all the biochemical pathways it affects researchgate.net. Studies have indicated that this compound is equally as potent as metyrapone in inhibiting steroid 11β-hydroxylase in rat adrenal homogenates researchgate.net. Furthermore, the enantiomers of this compound have shown similar inhibitory activity on this enzyme researchgate.net.

Future research directions include detailed investigations into:

Specific Enzyme Targets: Identifying all enzymes and proteins that this compound interacts with, not limited to those in the steroidogenesis pathway. This could involve high-throughput screening and proteomic approaches.

Binding Characteristics: Detailed analysis of the binding kinetics and affinities of this compound to its targets, including potential allosteric effects. Studies have shown that tritiated this compound can label binding sites on rat adrenal membranes, and these sites overlap with, but are not identical to, those labeled by iodometomidate, another steroidogenesis inhibitor meduniwien.ac.atmeduniwien.ac.at.

Downstream Signaling Pathways: Understanding the cellular and molecular consequences of this compound's interactions with its targets.

Role of this compound in Understanding Inter-Individual Variability in Metyrapone Response

Inter-individual variability in the response to metyrapone is a recognized clinical observation. Given that this compound is a major and active metabolite of metyrapone, its formation, metabolism, and activity likely play a significant role in this variability.

Future research in this area should focus on:

Pharmacokinetics of this compound: Comprehensive studies on the absorption, distribution, metabolism, and excretion of this compound itself, independent of metyrapone administration, where feasible. Studies in rats have shown that this compound is a major metabolite and its concentration can be maintained at higher levels than metyrapone in plasma avensonline.org. The elimination half-life of this compound (approximately 4 hours) is longer than that of metyrapone (approximately 1.9 hours), suggesting it contributes to the prolonged effects rxlist.comfda.govaap.orgesteve.com.

Genetic Polymorphisms: Investigating the influence of genetic variations in enzymes responsible for metyrapone reduction to this compound (such as aldo-keto reductases) and this compound metabolism on inter-individual differences in this compound exposure and response. Preliminary observations in volunteers have shown inter-individual differences in the extent and enantiospecificity of metyrapone reduction to this compound researchgate.net.

Influence of Co-administered Drugs and Physiological Conditions: Studying how other medications, liver or kidney function, age, and sex influence this compound pharmacokinetics and pharmacodynamics. For instance, glycyrrhetinic acid has been shown to inhibit the reduction of metyrapone to this compound in rats avensonline.org.

Establishing Exposure-Response Relationships: Defining the relationship between this compound concentrations and its pharmacological effects to better predict individual responses.

Development of this compound-Specific Research Probes

The development of research probes specifically targeting this compound is crucial for advancing the understanding of its distribution, binding sites, and cellular handling. While radiolabeled this compound has been used in binding studies, the creation of novel and more versatile probes is a future research direction.

This includes:

Radiolabeled Probes: Development of new radiolabeled this compound analogs with improved specificity and pharmacokinetic properties for imaging and quantitative studies of this compound distribution and target occupancy in vivo and in vitro. Tritiated this compound has been utilized to label binding sites in adrenal membranes meduniwien.ac.atmeduniwien.ac.at.

Fluorescent Probes: Synthesis of fluorescently tagged this compound molecules to visualize its localization within cells and tissues and to study its interactions with intracellular targets using microscopy and other imaging techniques.

Affinity Probes: Design and synthesis of probes that can covalently bind to this compound-interacting proteins, enabling their isolation and identification through pull-down assays and mass spectrometry.

Integration of this compound Data in Systems Biology Models of Steroidogenesis

Systems biology approaches aim to integrate diverse datasets to create comprehensive models of biological processes. Incorporating detailed data on this compound's synthesis, metabolism, and interactions into systems biology models of steroidogenesis will provide a more complete picture of how metyrapone and its active metabolite perturb this pathway.

Future research should focus on:

Kinetic Modeling: Developing detailed kinetic models that describe the rates of metyrapone metabolism to this compound, this compound metabolism, and the interactions of both compounds with steroidogenic enzymes.

Multi-omics Data Integration: Integrating genomic, transcriptomic, proteomic, and metabolomic data related to the enzymes and pathways involved in this compound's fate and action.

Pathway Analysis: Utilizing systems biology tools to identify critical nodes and feedback loops in the steroidogenesis pathway that are particularly sensitive to modulation by this compound.

By pursuing these advanced research directions, the scientific community can gain a more profound understanding of this compound's role, potentially leading to new diagnostic or therapeutic strategies in the future.

Q & A

Q. What experimental methodologies are recommended for quantifying Metyrapol in pharmacokinetic studies?

this compound, a metabolite of Metyrapone, is typically quantified using liquid chromatography-mass spectrometry (LC-MS). In rodent models, plasma samples are processed via protein precipitation, followed by chromatographic separation (e.g., C18 column) and detection at specific mass-to-charge ratios (e.g., m/z 120.10, 211.10, 374.10 for this compound). Calibration curves using deuterated internal standards ensure precision, with validation parameters (linearity, LOD/LOQ) adhering to FDA guidelines .

Q. How should researchers design in vivo studies to assess this compound’s modulation of the HPA axis?

- Animal Models : Use adrenalectomized rodents to isolate HPA axis effects, with corticosterone replacement to control baseline levels.

- Dosage : Administer Metyrapone (this compound’s precursor) at doses (e.g., 25–100 mg/kg in rats) that inhibit 11β-hydroxylase without inducing systemic toxicity.

- Controls : Include vehicle-treated controls and measure plasma corticosterone via ELISA pre- and post-treatment .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

Use two-way ANOVA to evaluate interactions between this compound and co-administered compounds (e.g., oxazepam). Post hoc tests like Tukey’s HSD isolate significant differences between dose groups. Report p-values with ≤3 significant figures, and justify outliers using Grubbs’ test .

Advanced Research Questions

Q. How can contradictions in reported this compound pharmacokinetic data be resolved across studies?

- Methodological Audit : Compare extraction protocols (e.g., protein precipitation vs. solid-phase extraction) and LC-MS parameters (column type, ionization mode).

- Cross-Validation : Replicate studies using harmonized methods, and perform Bland-Altman analysis to assess inter-lab variability .

- Meta-Analysis : Aggregate data from public repositories (e.g., EU Chemical Data Platform) to identify trends or confounding variables (e.g., species-specific metabolism) .

Q. What strategies optimize experimental design for studying this compound’s synergistic effects with other neuroactive agents?

- Combination Therapy : Use factorial designs to test this compound with compounds like oxazepam. For example, pair subthreshold Metyrapone doses (e.g., 12.5 mg/kg) with low oxazepam doses (2.5 mg/kg) to assess cocaine self-administration suppression in addiction models.

- Power Analysis : Calculate sample sizes (e.g., n ≥ 8/group) to detect ≥30% effect sizes with 80% power, minimizing Type II errors .

Q. How can researchers address variability in this compound’s blood-brain barrier (BBB) penetration across preclinical models?

- Model Selection : Compare outcomes in wild-type vs. BBB-compromised models (e.g., transgenic Abcb1a/b knockout mice).

- Analytical Rigor : Use microdialysis to measure free this compound concentrations in cerebrospinal fluid, normalized to plasma levels. Validate with LC-MS/MS .

Methodological Best Practices

Q. What ethical and reporting standards apply to this compound research involving animal models?

- Ethics : Follow ARRIVE guidelines for reporting animal studies, including randomization, blinding, and endpoint criteria (e.g., humane euthanasia thresholds).

- Data Transparency : Share raw datasets (e.g., plasma corticosterone levels, infusion counts) in FAIR-compliant repositories, with metadata on experimental conditions .

Q. How should conflicting findings about this compound’s efficacy in stress-related disorders be addressed?

- Systematic Review : Use PRISMA frameworks to synthesize preclinical and clinical data, highlighting heterogeneity in outcome measures (e.g., behavioral assays vs. biomarker levels).

- Mechanistic Studies : Employ in vitro HPA axis models (e.g., adrenal cell lines) to isolate this compound’s effects from confounding factors like glucocorticoid receptor polymorphisms .

Data Management and Reproducibility

Q. What tools ensure reproducibility in this compound-related metabolite quantification?

- Protocol Standardization : Document LC-MS parameters (e.g., gradient elution profiles, collision energies) using electronic lab notebooks.

- Reference Materials : Use certified this compound standards (≥98% purity) and validate with inter-day precision tests (CV < 15%) .

Q. How can researchers enhance interoperability of this compound data across chemical databases?

- Metadata Tagging : Annotate datasets with InChI keys, CAS numbers, and experimental conditions (e.g., pH, temperature) using ISA-Tab formats.

- Collaboration : Contribute to platforms like the EU Common Data Platform on Chemicals, ensuring alignment with OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.